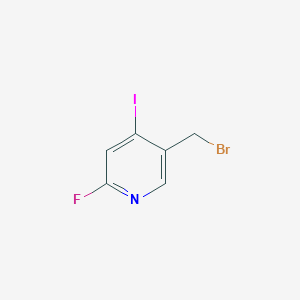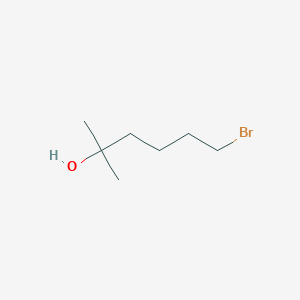
6-bromo-2-methylhexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-methylhexan-2-ol is an organic compound with the molecular formula C7H15BrO It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-bromo-2-methylhexan-2-ol can be synthesized through the bromination of 2-methyl-2-hexanol. The bromination process typically involves the use of bromine (Br2) or hydrogen bromide (HBr) in the presence of a catalyst or under specific reaction conditions. For example, the reaction can be carried out in an aqueous-organic two-phase system to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of solvents, catalysts, and reaction parameters would be optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2-methylhexan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols or ethers.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom, forming 2-methyl-2-hexanol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 2-methyl-2-hexanol or its derivatives.
Oxidation: Formation of 2-methyl-2-hexanone or 2-methylhexanal.
Reduction: Formation of 2-methyl-2-hexanol.
Applications De Recherche Scientifique
6-bromo-2-methylhexan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the synthesis of biologically active compounds and as a building block for pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 6-bromo-2-methylhexan-2-ol involves its reactivity due to the presence of both the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the molecular structure and the presence of specific functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-hexanol: Similar structure but lacks the bromine atom.
6-Bromo-1-hexanol: Similar brominated alcohol but with the bromine atom at a different position.
2-Hexanol: Similar alcohol structure but without the methyl and bromine substituents
Uniqueness
6-bromo-2-methylhexan-2-ol is unique due to the combination of the bromine atom and the hydroxyl group on a hexane backbone
Propriétés
Formule moléculaire |
C7H15BrO |
|---|---|
Poids moléculaire |
195.10 g/mol |
Nom IUPAC |
6-bromo-2-methylhexan-2-ol |
InChI |
InChI=1S/C7H15BrO/c1-7(2,9)5-3-4-6-8/h9H,3-6H2,1-2H3 |
Clé InChI |
YDZBUQJQTJIIBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


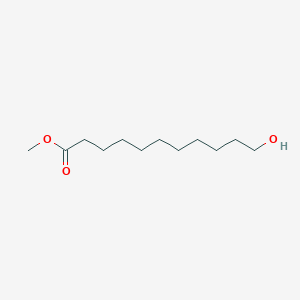

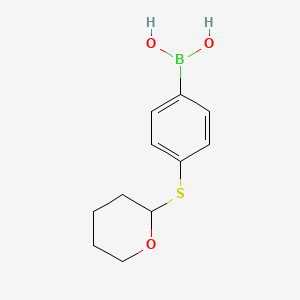
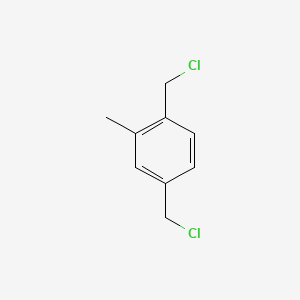
![4-Chloro-2-[(cyclopentylcarbonyl)amino]benzoic acid](/img/structure/B8761148.png)
![4-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]aniline](/img/structure/B8761156.png)
![Ethyl 5-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B8761161.png)
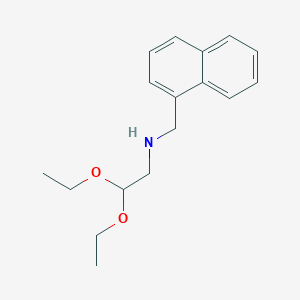
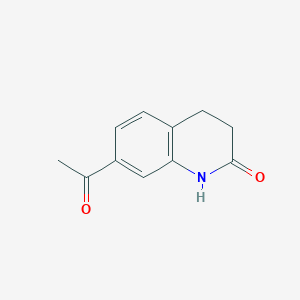
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8761183.png)
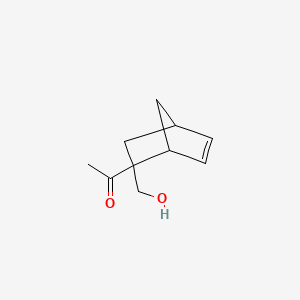
![1-(6-fluoro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B8761193.png)

